REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][C:9](=O)OC(C)(C)C)=[CH:6][C:5]([F:16])=[CH:4][N:3]=1.F[C:18](F)(F)[C:19](O)=O.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1.C1(B(O)O)CC1>ClCCl.C(OCC)(=O)C.ClCCCl>[Cl:1][C:2]1[C:7]([NH:8][CH:9]2[CH2:19][CH2:18]2)=[CH:6][C:5]([F:16])=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
cupric acetate
|
Quantity
|
0.375 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.325 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.305 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 45° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude amine partitioned between 50% saturated sodium bicarbonate (80 mL) and ethyl acetate (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 70° C. in air
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
WASH
|
Details
|
It was washed with a mixture of saturated ammonium chloride (50 mL), water (100 mL), and ammonium hydroxide (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1NC1CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.447 mmol | |
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |